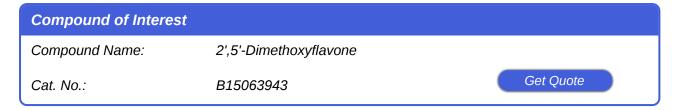


Application Note: Structural Elucidation of 2',5'Dimethoxyflavone using NMR and Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethoxyflavone is a member of the flavonoid class of compounds, which are widely studied for their diverse biological activities. As with many natural and synthetic flavonoids, precise structural characterization is crucial for understanding its structure-activity relationships and for quality control in drug development processes. This application note provides detailed protocols for the analysis of **2',5'-Dimethoxyflavone** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with expected data presented in a clear, tabular format.

Molecular Structure

IUPAC Name: 2-(2,5-dimethoxyphenyl)chromen-4-one[1] Molecular Formula: C₁₇H₁₄O₄[1] Molecular Weight: 282.29 g/mol

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments are employed to determine the chemical environment of each proton and carbon atom in the 2',5'-Dimethoxyflavone molecule.



Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of **2',5'-**

Dimethoxyflavone. These predictions are based on the analysis of structurally similar flavonoids.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.8	S	-
H-5	~7.9	dd	8.0, 1.5
H-6	~7.4	t	8.0
H-7	~7.7	t	8.0
H-8	~7.5	d	8.0
H-3'	~7.0	d	3.0
H-4'	~7.1	dd	9.0, 3.0
H-6'	~7.2	d	9.0
2'-OCH3	~3.9	S	-
5'-OCH₃	~3.8	S	-

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of **2',5'-Dimethoxyflavone** are presented below.



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	~163
C-3	~107
C-4	~178
C-4a	~124
C-5	~126
C-6	~125
C-7	~134
C-8	~118
C-8a	~156
C-1'	~121
C-2'	~157
C-3'	~114
C-4'	~119
C-5'	~154
C-6'	~113
2'-OCH₃	~56.5
5'-OCH₃	~56.0

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and tandem mass spectrometry (MS/MS) reveals structural details through fragmentation analysis. For **2',5'-Dimethoxyflavone**, electrospray ionization (ESI) is a common technique.

High-Resolution Mass Spectrometry (HRMS) Data



HRMS is used to confirm the elemental composition of the molecule.

lon	Calculated m/z	Observed m/z
[M+H]+	283.0965	283.0965

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The fragmentation pattern of **2',5'-Dimethoxyflavone** is characterized by losses of methyl radicals (•CH₃) and carbon monoxide (CO) from the parent ion. The radical loss of a methyl group is a characteristic fragmentation for methoxylated flavonoids.[2][3][4]

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss	Proposed Fragment Structure
283.1	268.1	•CH₃	[M+H-•CH ₃]+
283.1	255.1	СО	[M+H-CO]+
283.1	253.1	H₂CO	[M+H-H ₂ CO] ⁺
268.1	240.1	СО	[M+H-•CH3-CO]+

Experimental Protocols NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2',5'-Dimethoxyflavone** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- 1D NMR Acquisition:
 - ¹H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.



- ¹³C NMR: Acquire the spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
- 2D NMR Acquisition (for full structural confirmation):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Protocol

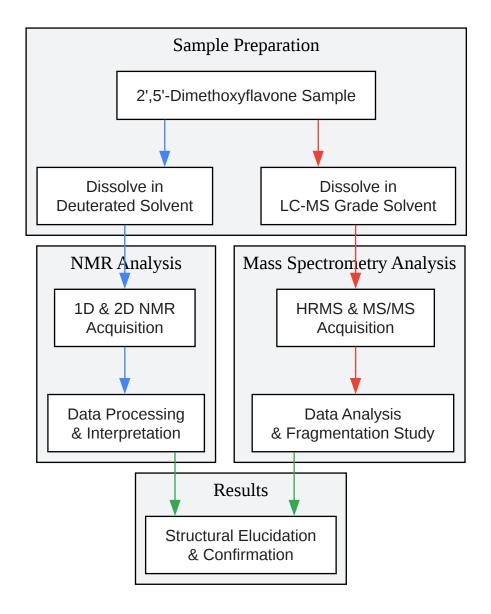
- Sample Preparation: Prepare a dilute solution of 2',5'-Dimethoxyflavone (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- MS Acquisition:
 - Ionization Mode: Positive ion mode is typically used for flavonoids.
 - Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 100-500 to determine the accurate mass of the protonated molecule [M+H]+.
- MS/MS Acquisition:
 - Precursor Ion Selection: Select the [M+H]+ ion (m/z 283.1) for fragmentation.
 - Collision Energy: Apply a collision energy (typically 10-40 eV) to induce fragmentation. The optimal collision energy may need to be determined empirically.



- Product Ion Scan: Acquire the product ion spectrum to observe the characteristic fragment ions.
- Data Analysis: Analyze the data to determine the accurate mass of the parent and fragment ions. Use this information to confirm the elemental composition and propose fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of **2',5'-Dimethoxyflavone**.





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Caption: Workflow for NMR and MS Analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of **2',5'-Dimethoxyflavone**. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the accurate identification and quality assessment of this and related flavonoid compounds.

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